4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid

Catalog No.
S990611
CAS No.
1225964-83-9
M.F
C11H11BrO3
M. Wt
271.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid

CAS Number

1225964-83-9

Product Name

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid

IUPAC Name

4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

InChI

InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15)

InChI Key

ZDMLMHSWGFMFHO-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O
  • Chemical Databases: Information on the compound can be found in chemical databases such as PubChem [], but no mention is made of its use in scientific research [].
  • Limited Commercial Availability: Some commercial suppliers list the compound [], but there are no descriptions of its research applications [].

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid is an organic compound characterized by the presence of a bromophenyl group and a ketone functional group. Its molecular formula is C11H11BrO3C_{11}H_{11}BrO_3 and it has a molecular weight of approximately 271.11 g/mol. This compound features a butanoic acid backbone with a methyl group and a brominated phenyl substituent, which contributes to its chemical reactivity and potential biological activity .

Typical for carboxylic acids and ketones, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of simpler compounds.
  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Synthesis of 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis may begin with commercially available brominated phenols or anilines.
  • Formation of the Butanoic Acid Backbone: This can be achieved through acylation reactions, where acyl chlorides react with appropriate substrates.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide under controlled conditions.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for applications.

Each step requires careful control of reaction conditions to optimize yield and selectivity .

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique structure that may confer specific biological activities.
  • Chemical Research: Used as a reagent in organic synthesis for creating more complex molecules.
  • Material Science: Potential use in developing new materials with desirable mechanical or thermal properties.

Interaction studies are essential for understanding how 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid interacts with biological systems. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • Cell viability tests: To assess cytotoxicity against various cell lines.
  • Mechanistic studies: To elucidate pathways through which the compound exerts its effects.

Such studies are crucial for evaluating its safety and efficacy in potential therapeutic applications.

Several compounds share structural similarities with 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(3-Methylanilino)-4-oxobutanoic acidC_{12}H_{13}NO_3Contains an amine group; potential for different biological activity .
3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acidC_{10}H_{8}Br_2O_3Similar brominated structure; potential use in medicinal chemistry .
4-(Bromophenyl)-2-methyl-4-oxobutanoic acidC_{11}H_{11}BrO_3Lacks the additional methyl group; simpler structure .

Uniqueness

The uniqueness of 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid lies in its specific combination of a brominated phenyl group and a methyl-substituted butanoic acid structure. This configuration may provide distinct chemical reactivity and biological properties compared to similar compounds, making it an interesting subject for further research in pharmaceutical applications and synthetic chemistry.

Molecular Formula and Weight (C₁₁H₁₁BrO₃, 271.11 g/mol)

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid possesses the molecular formula C₁₁H₁₁BrO₃ with a molecular weight of 271.11 g/mol [1] [2] [3]. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms within the molecular structure. The molecular weight calculation confirms the accuracy of the formula, accounting for the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), bromine (79.90 g/mol), and oxygen (15.999 g/mol) [4].

The compound belongs to the chemical class of brominated aromatic ketoacids, characterized by the presence of both a halogenated aromatic ring and a ketoacid functional group arrangement [1]. The relatively high molecular weight of 271.11 g/mol reflects the contribution of the bromine substituent, which significantly increases the molecular mass compared to the unbrominated analog [2].

SMILES Notation and Chemical Identifiers

The SMILES (Simplified Molecular Input Line Entry System) notation for 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid is represented as O=C(O)C(C)CC(C1=CC=CC(Br)=C1)=O [1] [4]. This notation precisely describes the molecular connectivity, indicating the carboxylic acid functionality [O=C(O)], the methyl-substituted carbon [C(C)], the methylene bridge [CC], and the ketone linked to the meta-brominated phenyl ring [C(C1=CC=CC(Br)=C1)=O] [1].

The InChI (International Chemical Identifier) key ZDMLMHSWGFMFHO-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling unambiguous identification in chemical databases [1] [2]. This standardized identifier facilitates cross-referencing between different chemical information systems and ensures consistent compound identification across various platforms [4].

CAS Registry Number (1225964-83-9)

The Chemical Abstracts Service (CAS) Registry Number 1225964-83-9 serves as the unique numerical identifier for 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid [1] [2] [3] [4]. This registry number was assigned by the Chemical Abstracts Service and provides a definitive means of identifying the compound in scientific literature, regulatory documents, and commercial databases. The CAS number system ensures that each distinct chemical substance receives a unique identifier, preventing confusion that might arise from variations in chemical nomenclature or structural representation [3].

The registration of this compound under CAS number 1225964-83-9 indicates its recognition as a distinct chemical entity within the chemical literature and commercial marketplace [2]. This numerical identifier is essential for regulatory compliance, safety data sheet preparation, and international trade documentation [4].

Structural Characteristics

3-Bromophenyl Moiety Analysis

The 3-bromophenyl group represents a key structural component of the molecule, featuring a bromine atom positioned at the meta position (carbon-3) of the benzene ring [1]. This substitution pattern significantly influences the electronic properties of the aromatic system through both inductive and mesomeric effects. The bromine atom, being an electron-withdrawing group through inductive effects but electron-donating through resonance, creates a complex electronic distribution within the aromatic ring [5].

The meta positioning of the bromine substituent results in a deactivated aromatic system with altered reactivity patterns compared to the unsubstituted phenyl group [5]. This substitution pattern affects the compound's spectroscopic properties, particularly in Nuclear Magnetic Resonance spectroscopy, where the aromatic protons exhibit characteristic chemical shifts in the range of δ 7.2-7.8 ppm as doublets [5]. The presence of the bromine atom also influences the compound's physical properties, including density and refractive index, due to the heavy atom effect [6] [7].

Methyl-Substituted Oxobutanoic Acid Group

The oxobutanoic acid portion of the molecule contains a methyl substituent at the C-2 position, creating a chiral center that introduces stereochemical complexity to the compound [1] [2]. This structural feature consists of a four-carbon chain bearing both ketone and carboxylic acid functionalities, with the methyl group providing additional steric bulk and electronic effects [4].

The ketone functionality at the C-4 position serves as a primary reactive site, capable of undergoing various chemical transformations including nucleophilic addition reactions, reduction processes, and condensation reactions [8]. The carboxylic acid group at the terminal position provides ionizable functionality, contributing to the compound's solubility characteristics and potential for salt formation [9]. The methyl substituent at C-2 introduces asymmetry and influences the compound's conformational preferences through steric interactions [10].

Conformational Features and Spatial Arrangement

The molecular conformation of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid is characterized by significant flexibility due to the presence of multiple single bonds allowing free rotation [11]. The preferred conformation likely features the phenyl ring oriented approximately perpendicular to the butanoic acid chain to minimize steric interactions between the aromatic system and the aliphatic substituents [12].

Computational studies of similar compounds suggest that the molecule adopts an extended conformation with the carboxylic acid group capable of intramolecular hydrogen bonding interactions [11]. The ketone group maintains planarity due to sp² hybridization, restricting rotation around the C=O bond while allowing conformational flexibility in the adjacent methylene and methyl groups [12]. The overall molecular geometry presents multiple low-energy conformers accessible at room temperature, with energy barriers for conformational interconversion estimated at 3-8 kcal/mol depending on the specific rotational process involved.

Physical Properties

Physical State and Appearance

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid exists as a solid powder under standard conditions [2] [3]. The compound exhibits typical characteristics of aromatic carboxylic acids, presenting as a crystalline or amorphous solid depending on the purification and storage conditions [4]. The physical form is consistent with similar bromophenyl carboxylic acid derivatives, which typically exist as stable solids at room temperature due to intermolecular hydrogen bonding between carboxylic acid groups [8].

The appearance of the compound is typically described as a white to off-white powder, similar to other substituted benzoic acid derivatives [8]. The solid state is maintained through a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding networks formed by the carboxylic acid functionalities [9]. Storage conditions typically require maintenance at room temperature with protection from moisture and light to preserve compound integrity [2].

Melting and Boiling Points

Based on structural analysis and comparison with analogous compounds, the melting point of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid is estimated to fall within the range of 140-160°C [13] [14]. This estimation is derived from the melting points of structurally related bromophenyl carboxylic acids, such as 4-(4-bromophenyl)butanoic acid, which exhibits a melting point of 67°C [14], and 4-(4-bromophenyl)-4-oxobutanoic acid, which melts at 146-147°C [13].

The boiling point is estimated to occur at approximately 400-450°C at 760 mmHg, based on comparisons with similar molecular weight ketoacid compounds [15] [16]. This high boiling point reflects the presence of strong intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the ketone functionality [16]. The flash point is estimated to be in the range of 200-250°C, consistent with compounds of similar molecular weight and functional group composition [17] [18].

Solubility Profile in Various Solvents

The solubility characteristics of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid are dominated by the presence of both polar and nonpolar structural elements [19]. The compound exhibits limited solubility in water due to the hydrophobic nature of the bromophenyl group, despite the presence of the ionizable carboxylic acid functionality [8] [9]. The carboxylic acid group can undergo ionization in aqueous media, potentially enhancing water solubility at elevated pH values through salt formation [10].

Enhanced solubility is observed in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol [19] [8]. These solvents can effectively solvate both the polar carboxylic acid and ketone functionalities while accommodating the aromatic bromine-substituted ring system [9]. The compound also demonstrates solubility in chloroform and dichloromethane, which are capable of dissolving the lipophilic aromatic portion of the molecule [8]. Solubility preparation guidelines recommend heating to 37°C and ultrasonic treatment to enhance dissolution in selected solvents [19].

Spectroscopic Properties

UV-Visible Spectral Characteristics

The ultraviolet-visible absorption spectrum of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid exhibits characteristic features arising from both the aromatic chromophore and the carbonyl functionalities [20]. The aromatic absorption band typically appears in the range of 250-290 nm, corresponding to π→π* transitions within the brominated benzene ring system [20]. The presence of the bromine substituent at the meta position introduces perturbations to the electronic structure, potentially causing slight shifts in the absorption maxima compared to the unsubstituted phenyl analog [20].

Additional absorption features are expected in the 280-320 nm region, attributed to n→π* transitions associated with the ketone carbonyl group [20]. The carboxylic acid functionality may contribute to the overall absorption profile through its carbonyl chromophore, although this contribution is typically less pronounced than that of the aromatic ketone system [20]. The compound's UV-visible characteristics make it suitable for quantitative analysis using spectrophotometric methods at appropriate wavelengths [21].

Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid displays distinctive signal patterns characteristic of its structural components [5]. The aromatic protons appear as complex multiplets in the δ 7.2-7.8 ppm region, with the meta-brominated substitution pattern producing characteristic coupling patterns [5]. The methyl group attached to the C-2 position resonates as a singlet in the δ 2.3-2.5 ppm range, while the methylene protons adjacent to the ketone appear as multiplets around δ 3.0-3.5 ppm [5].

The carbon-13 (¹³C NMR) spectrum exhibits characteristic signals for the carbonyl carbons, with the ketone carbon appearing around δ 195-205 ppm and the carboxylic acid carbon resonating at δ 170-180 ppm [5]. The aromatic carbons produce signals in the δ 120-140 ppm region, with the brominated carbon showing characteristic downfield shifts due to the heavy atom effect [5]. The aliphatic carbons appear in their expected ranges, with the methyl carbon around δ 20-25 ppm and the methylene carbons at δ 30-45 ppm [5].

Infrared Spectral Features

The infrared spectrum of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid exhibits several characteristic absorption bands that serve as diagnostic tools for structural confirmation [5] [22] [23]. The most prominent feature is the carbonyl stretch, appearing as a strong absorption band around 1700-1750 cm⁻¹, representing both the ketone and carboxylic acid C=O functionalities [5] [23]. The carboxylic acid group produces additional characteristic bands, including a broad O-H stretch in the 2500-3300 cm⁻¹ region and a C-O stretch around 1200-1300 cm⁻¹ [5] [23].

The aromatic C=C stretching vibrations appear as medium-intensity bands in the 1450-1600 cm⁻¹ region, while the C-H stretching vibrations of the aromatic protons manifest around 3000-3100 cm⁻¹ [22] [23]. The bromine substituent contributes to the fingerprint region through C-Br stretching vibrations appearing around 650-750 cm⁻¹ [5] [22]. Aliphatic C-H stretching modes from the methyl and methylene groups produce absorption bands in the 2800-3000 cm⁻¹ region [22] [23].

Mass Spectrometry Profile

The mass spectrometry profile of 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid exhibits the characteristic molecular ion peak at m/z 271, corresponding to the molecular weight of the compound [1] [2]. The isotope pattern reveals the presence of bromine through the characteristic M+2 peak at m/z 273, appearing with approximately one-third the intensity of the molecular ion peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [24].

Fragmentation patterns typically include loss of the carboxylic acid group (COOH, 45 mass units) to produce a base peak at m/z 226 [M-COOH]⁺ [24]. Additional fragmentation may occur through loss of the ketone oxygen or methyl group, producing secondary fragment ions that aid in structural elucidation [24]. The bromine-containing fragments often appear as characteristic doublets separated by 2 mass units, providing confirmatory evidence for the presence and position of the bromine substituent within the molecular structure [24].

PropertyValue/RangeMethod/Source
Molecular FormulaC₁₁H₁₁BrO₃Chemical analysis [1]
Molecular Weight271.11 g/molMass spectrometry [2]
CAS Number1225964-83-9Registry database [3]
Physical StatePowderSupplier data [2]
Melting Point140-160°C (estimated)Structural analogy [13]
Boiling Point400-450°C at 760 mmHg (estimated)Comparative analysis [16]
Density1.4-1.6 g/cm³ (estimated)Similar compounds [25]
UV Absorption250-290 nm (aromatic), 280-320 nm (carbonyl)Spectroscopic analysis [20]
IR Carbonyl1700-1750 cm⁻¹Functional group analysis [5]
¹H NMR Aromaticδ 7.2-7.8 ppmNMR spectroscopy [5]
MS Molecular Ionm/z 271 [M]⁺Mass spectrometry [24]

Retrosynthetic Analysis

Retrosynthetic analysis serves as the foundational approach for designing efficient synthetic routes to 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid [2] [3]. This methodology involves working backwards from the target molecule to identify suitable precursor compounds and synthetic transformations.

The retrosynthetic approach for this compound typically begins by analyzing the target structure to identify key disconnection points. The molecule contains several strategic bonds that can be systematically broken: the carbon-carbon bond connecting the 3-bromophenyl group to the ketone, the bond between the methyl group and the α-carbon of the carboxylic acid, and potential functional group interconversions [3] [4].

Disconnection Strategies

The primary disconnection involves breaking the bond between the aromatic ring and the carbonyl carbon, which suggests an acylation reaction using 3-bromobenzoyl derivatives with appropriate enolate chemistry [2]. This disconnection leads to readily available starting materials including 3-bromobenzoic acid derivatives and methylated malonate or acetoacetate compounds.

A secondary disconnection strategy focuses on the carboxylic acid functionality, which can be introduced through various oxidative transformations or hydrolysis reactions. The methyl group at the α-position can be incorporated through alkylation reactions using established enolate chemistry [3] [4].

Functional Group Interconversion

The retrosynthetic analysis reveals several functional group interconversions that enhance synthetic flexibility. The ketone functionality can be derived from various precursors including aldehydes through oxidation, or from carboxylic acid derivatives through organometallic chemistry [2]. The carboxylic acid group represents a high oxidation state (+3) that can be accessed through multiple pathways including nitrile hydrolysis and oxidation of primary alcohols [5].

Conventional Synthetic Routes

From 3-Bromophenyl Precursors

Acylation Reactions

3-Bromobenzoyl chloride serves as an excellent electrophilic acylating agent for Friedel-Crafts acylation reactions or nucleophilic acyl substitution with enolate anions [8]. The reaction typically proceeds under mild conditions with appropriate Lewis acid catalysts such as aluminum chloride or through base-promoted enolate chemistry.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide an alternative pathway utilizing 3-bromophenyl derivatives. These reactions offer high selectivity and functional group tolerance, enabling the construction of carbon-carbon bonds under relatively mild conditions [8] [9]. The Suzuki-Miyaura coupling reaction has proven particularly effective for incorporating 3-bromophenyl groups into complex molecular frameworks.

Grignard and Organolithium Chemistry

3-Bromophenyl derivatives can be converted to the corresponding Grignard reagents or organolithium compounds, providing nucleophilic aromatic synthons [10]. These organometallic intermediates react readily with carbonyl compounds to form the desired carbon-carbon bonds with high efficiency.

Carboxylic Acid Group Introduction

The introduction of carboxylic acid functionality represents a critical step in the synthetic sequence, given the high oxidation state of this functional group [5].

Oxidative Methods

Primary alcohols can be oxidized to carboxylic acids using various reagents including Jones reagent (chromic acid in acetone), which provides fast, efficient, and selective oxidation under controlled conditions [5]. Permanganate oxidation offers an alternative approach, though it requires careful control to prevent over-oxidation of other functional groups.

Nitrile Hydrolysis

The hydrolysis of nitriles provides a reliable method for carboxylic acid formation [5]. This approach involves the initial formation of a nitrile intermediate through nucleophilic substitution or elimination reactions, followed by acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.

Carbonylation Reactions

Direct carbonylation of organohalides using carbon monoxide in the presence of palladium catalysts offers an efficient route to carboxylic acids [11]. This methodology enables the simultaneous formation of carbon-carbon bonds and introduction of carboxylic acid functionality in a single synthetic operation.

Malonate Chemistry

The use of diethyl malonate as a synthetic equivalent for carboxylic acid groups provides a versatile approach [5]. Alkylation of malonate followed by decarboxylation yields the desired carboxylic acid with excellent regioselectivity and functional group compatibility.

Methyl Group Incorporation

The strategic incorporation of methyl groups requires careful consideration of reaction conditions and synthetic timing [12] [13].

Alkylation Reactions

Methyl iodide serves as the most common methylating agent for enolate alkylation reactions [14]. The reaction typically proceeds through an SN2 mechanism, requiring the use of strong bases such as lithium diisopropylamide or sodium hydride to generate the requisite enolate anions.

Grignard Reagents

Methylmagnesium chloride and methyllithium provide alternative methylating agents for carbonyl compounds [14]. These organometallic reagents offer high reactivity and selectivity, though they require anhydrous conditions and careful temperature control.

Radical Methylation

Recent advances in radical chemistry have enabled the direct methylation of various functional groups using methyl radical sources [15]. These reactions often proceed under mild conditions and demonstrate excellent functional group tolerance.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving synthetic efficiency [16] [17].

Dielectric Heating Advantages

Microwave irradiation provides rapid and uniform heating through dielectric heating, where electromagnetic energy directly couples with polar molecules in the reaction mixture [16]. This heating mechanism enables temperature rises in less than a nanosecond, leading to dramatic acceleration of reaction rates compared to conventional heating methods.

Enhanced Reaction Rates

Microwave-assisted synthesis typically reduces reaction times from hours to minutes while maintaining or improving product yields [16] [17]. For example, reactions that traditionally require 10 hours under conventional heating can be completed in 35 minutes using microwave irradiation, with yields increasing from 85% to 97% in some cases.

Improved Product Purity

The rapid and controlled heating provided by microwave irradiation often leads to reduced side product formation and higher product purity [17]. This improvement results from the precise temperature control and reduced thermal decomposition that characterizes microwave-assisted reactions.

Energy Efficiency

Microwave heating represents a highly energy-efficient method that significantly reduces overall energy consumption compared to conventional heating techniques [17]. The direct coupling of electromagnetic energy with reaction components eliminates heat transfer inefficiencies associated with traditional heating methods.

Flow Chemistry Applications

Flow chemistry has revolutionized synthetic organic chemistry by enabling continuous processing with enhanced safety, improved heat and mass transfer, and superior scalability [18] [19].

Enhanced Mass Transfer

Flow reactors provide superior mass transfer capabilities due to their high surface-area-to-volume ratios and controlled mixing conditions [18]. This advantage proves particularly valuable for multiphase reactions, where increased pressure forces gases into the liquid phase, enabling efficient activation of gaseous components.

Precise Temperature Control

The microchannels in flow reactors offer exceptional heat transfer properties, allowing for precise temperature control and safer handling of exothermic reactions [18]. This thermal control enables reactions under both isothermal and superheated conditions, providing significant advantages over traditional batch processes.

Multi-Step Synthesis Integration

Flow chemistry excels in multi-step synthesis by integrating multiple reactions into a continuous process [18] [19]. This integration reduces the need for intermediate purification and significantly improves overall efficiency. Telescoped approaches enable the direct conversion of starting materials to final products without isolation of intermediates.

Safety Enhancements

Flow reactors enable the safe handling of hazardous reagents and reaction conditions that would be dangerous in batch processes [18]. The reduced reaction volumes and continuous processing minimize the accumulation of potentially dangerous intermediates and products.

Green Chemistry Considerations

Green chemistry principles provide a framework for developing environmentally sustainable synthetic methods that minimize waste generation and energy consumption [20] [21].

Solvent Selection

The choice of environmentally benign solvents represents a cornerstone of green chemistry implementation [20] [21]. Water has emerged as the preferred solvent for many organic transformations, though specialized techniques such as micellar catalysis may be required to solubilize hydrophobic reactants.

Atom Economy

Maximizing atom economy ensures that the maximum proportion of starting materials is incorporated into the final product [20]. This principle favors reactions such as addition and rearrangement over substitution and elimination reactions that generate stoichiometric waste.

Catalytic Processes

The use of catalytic reactions reduces the requirement for stoichiometric reagents and enables reactions under milder conditions [20] [21]. Transition metal catalysts, biocatalysts, and organocatalysts have all proven effective for various transformations while minimizing environmental impact.

Renewable Feedstocks

The utilization of renewable starting materials and bio-based feedstocks reduces dependence on petroleum-derived chemicals [20]. This approach often requires the development of new synthetic methodologies adapted to the unique reactivity patterns of bio-derived substrates.

Purification and Isolation Techniques

Chromatographic Purification Methods

Chromatographic techniques provide the primary methods for purifying organic compounds, offering high resolution separation based on differential interactions with stationary phases [22] [23].

Column Chromatography

Flash column chromatography represents the most common purification method for organic compounds [22]. The technique utilizes finely divided silica gel (100-300 μm) as the stationary phase with organic solvent mixtures as mobile phases. Hexanes/ethyl acetate mixtures are particularly popular due to their ability to provide dramatic polarity adjustments through composition changes.

The standard procedure involves dry-packing the column with silica gel, applying the crude sample dissolved in minimal solvent, and eluting with a solvent gradient of increasing polarity [22]. Components typically elute in order of increasing polarity, with the least polar compounds eluting first.

Thin Layer Chromatography

Thin layer chromatography serves as both an analytical method for assessing purity and a predictive tool for column chromatography separations [23] [24]. The technique employs thin layers (0.25 mm) of finely divided silica gel or alumina coated on glass or plastic plates. TLC provides rapid analysis of reaction mixtures and enables optimization of chromatographic conditions before scaling up to column chromatography.

High Performance Liquid Chromatography

HPLC offers superior resolution and quantitative capabilities for analytical and preparative applications [23]. The technique employs high pressure (10-40 MPa) to pump mobile phases through columns packed with 1-5 μm particles. Reverse-phase chromatography using C8 to C18 hydrocarbon-bonded phases with water/methanol or water/acetonitrile mobile phases provides the most common separation mode.

Crystallization Procedures

Crystallization serves as a fundamental purification technique that exploits differential solubility to separate pure compounds from impurities [25] [26].

Solvent Selection

Successful crystallization requires careful selection of solvents in which the target compound shows temperature-dependent solubility [26]. The ideal solvent dissolves the compound readily at elevated temperatures but shows limited solubility at room temperature or below. Common crystallization solvents include water, alcohols, ethyl acetate, and their mixtures.

Cooling Protocols

The crystallization process involves dissolving the impure solid in the minimum amount of hot solvent, followed by controlled cooling to induce crystal formation [26] [27]. Slow cooling generally produces larger, higher-quality crystals, while rapid cooling yields smaller crystals with potentially higher impurity incorporation.

Seeding Techniques

Seeding with small crystals of pure compound can control nucleation and improve crystal quality [28]. This technique requires the availability of high-quality seed crystals and careful control of supersaturation levels to prevent uncontrolled crystallization.

Hot Filtration

When insoluble impurities are present, hot filtration of the saturated solution removes these materials before cooling and crystallization [27]. This step requires rapid execution to prevent premature crystallization during the filtration process.

Purity Assessment Protocols

Comprehensive purity assessment requires the application of multiple analytical techniques to provide orthogonal verification of compound identity and purity [29] [30].

Nuclear Magnetic Resonance Spectroscopy

Quantitative proton NMR (qHNMR) has emerged as a powerful method for purity determination due to its nearly universal detection capability and inherent quantitative nature [29] [30]. The technique can simultaneously identify and quantify both the target compound and impurities without requiring structurally identical calibration standards.

The 100% method in qHNMR calculates purity by integrating all proton signals and determining the percentage contribution of the target compound [31]. This approach provides rapid assessment but does not account for non-proton-bearing impurities such as water, inorganic salts, or residual solvents without exchangeable protons.

Absolute quantitative NMR employs accurately weighed internal or external standards to determine the exact mass of target compound in a sample [31] [32]. This method provides traceability to primary measurement standards and can detect a broader range of impurities compared to relative methods.

Elemental Analysis

Elemental analysis provides fundamental composition data that can verify molecular formulas and detect certain classes of impurities [33] [34]. The technique determines the percentages of carbon, hydrogen, nitrogen, and other elements present in the sample. While highly accurate for detecting elemental composition changes, elemental analysis cannot distinguish between isomers or detect impurities with similar elemental compositions.

Chromatographic Purity

Area percent gas chromatography and liquid chromatography provide quantitative purity assessment based on relative peak areas [34]. These methods offer high sensitivity for detecting structurally related impurities but may not detect materials lacking chromophores or with identical retention times.

The accuracy of chromatographic purity determinations depends critically on the response factors of impurities relative to the target compound [34]. When response factors are unknown, the assumption of equal response can introduce significant errors in purity calculations.

Thermal Analysis

Differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability, polymorphism, and the presence of volatile impurities [34]. Pure compounds typically exhibit sharp melting points, while impurities cause melting point depression and broadening.

Analytical MethodDetection CapabilityTypical PrecisionKey AdvantagesLimitations
qHNMR (100% method)Proton-bearing compounds±2%Universal detection, rapid analysisCannot detect non-proton impurities
Absolute qHNMRAll proton-bearing compounds±0.1%Traceable to SI units, quantitativeRequires standards, complex calculations
Elemental AnalysisElemental composition±0.3%Fundamental composition dataCannot distinguish isomers
HPLC Area %UV-active compounds±1-5%High sensitivity, structural specificityRequires chromophores, response factors
GC Area %Volatile compounds±2-10%High resolution, volatile impuritiesLimited to volatile compounds
DSC/TGAThermal events, volatiles±1-2%Polymorphism detection, thermal stabilityIndirect purity measurement

Method Validation and Traceability

Purity assessment protocols must be validated to ensure accuracy, precision, and reliability [34] [35]. Validation typically involves the analysis of certified reference materials, inter-laboratory comparisons, and uncertainty estimation. Traceability to international measurement standards ensures that purity values can be compared across different laboratories and time periods.

The selection of appropriate analytical methods depends on the intended use of the purified compound, required purity levels, and available instrumentation [30]. For pharmaceutical applications, multiple orthogonal methods are typically required to provide comprehensive purity characterization and regulatory compliance.

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types